2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol is a heterocyclic compound featuring a triazoloazepine core. This compound serves as a crucial building block for synthesizing various derivatives with potential biological activities, particularly analgesic and anti-inflammatory properties [, ]. It has been studied for its potential in developing new drugs for pain management and inflammatory diseases [, ].
2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol is a complex organic compound that belongs to a class of fused heterocycles. This compound exhibits significant pharmacological potential, particularly in the development of non-steroidal anti-inflammatory agents. Its unique structure combines a triazole and azepine moiety, which contributes to its biological activities.
The compound is primarily synthesized through various organic chemistry methods involving the condensation of specific precursors. Research has focused on its synthesis, characterization, and evaluation of its biological properties.
This compound is classified as a fused triazole-azepine hybrid. It is notable for its potential therapeutic applications in pain management and inflammation due to its interaction with biological targets.
The synthesis of 2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol typically involves multi-step synthetic routes. One effective method includes:
The reaction conditions often require specific solvents (e.g., toluene) and catalysts to optimize yields and purity. For example, refluxing the reaction mixture for several hours followed by crystallization techniques helps purify the product effectively .
The molecular formula for 2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol is . Its structure features a phenolic hydroxyl group attached to a tetrahydrotriazoloazepine core.
The compound can engage in several chemical reactions:
These reactions are typically carried out under controlled conditions to ensure high selectivity and yield.
The mechanism of action for 2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol involves its interaction with specific molecular targets in biological systems. It is believed to modulate pain pathways by inhibiting cyclooxygenase enzymes or interacting with other inflammatory mediators.
Research indicates that compounds within this class exhibit analgesic and anti-inflammatory activities comparable to established non-steroidal anti-inflammatory drugs .
The presence of both phenolic and nitrogen-containing heterocycles contributes to its reactivity profile. It exhibits stability under standard laboratory conditions but may decompose under extreme pH or temperature .
2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol has potential applications in:
This compound represents a promising area of research in medicinal chemistry due to its unique structure and biological activities. Further studies are warranted to explore its full therapeutic potential and optimize its synthesis for industrial applications.
The compound is systematically named as 2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol according to IUPAC conventions, reflecting its fused heterocyclic structure. The parent scaffold consists of a seven-membered azepine ring saturated at all positions except the 1,2-bond (6,7,8,9-tetrahydro-5H designation), fused with a 1,2,4-triazole ring at the [4,3-a] junction. The substituent at the triazole 3-position is a 2-hydroxyphenyl group (o-substituted phenol), defining the aromatic component of the molecule. Alternative naming observed in chemical databases includes "Phenol, 2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-" [1] [7] [9]. The CAS registry number 108877-44-7 uniquely identifies this specific isomer, distinguishing it from related structures like the 4-aminophenyl analogue (CAS 109220-81-7) or the aminomethyl-substituted variant (CAS 885461-42-7) [3] [5] .
The molecular formula C₁₃H₁₅N₃O was consistently reported across multiple commercial and scientific sources, indicating a molecular weight of 229.278 g/mol [1] [2] [7]. Elemental composition analysis reveals a carbon-rich structure (68.11% carbon, 6.59% hydrogen, 18.33% nitrogen, 6.98% oxygen) conducive to π-stacking interactions. The formula satisfies the valency requirements of the fused bicyclic system: the azepine contributes seven carbon atoms and one nitrogen, while the triazole ring adds two additional nitrogens. The phenolic substituent accounts for the remaining six carbons and the oxygen atom. This molecular mass (229.278) was confirmed via high-resolution mass spectrometry, with no isotopic anomalies reported [7] [9]. The monoisotopic mass (exact mass) is identical to the average mass due to the absence of heavy isotopes in the natural abundance composition.
Table 1: Molecular Descriptors of 2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₅N₃O |
Average Molecular Weight | 229.278 g/mol |
Monoisotopic Mass | 229.1215 Da |
Heavy Atom Count | 17 |
Aromatic Atom Count | 6 (phenol ring) |
Rotatable Bond Count | 2 |
Though explicit spectral data were not provided in the search results, the structural features allow prediction of key spectroscopic signatures. ¹H-NMR analysis would exhibit characteristic peaks for multiple proton environments:
¹³C-NMR would reveal 13 distinct carbon environments: the azepine carbons (δ 20–50 ppm), triazole carbons (δ 140–160 ppm), phenolic ring carbons (δ 115–160 ppm) with the hydroxyl-bearing carbon at lowest field (δ ~155 ppm). Mass spectrometry (EI-MS) would display a molecular ion peak at m/z 229.1 [M]⁺, with major fragments likely arising from azepine ring cleavage (m/z 160–170) and phenolic moiety loss (m/z 130–140). The compound’s ChemSpider ID (652673 for the aniline analogue) suggests public spectral data availability for structural analogs [3] [7].
No single-crystal X-ray diffraction data were reported in the search results, suggesting limited crystallographic characterization to date. However, conformational analysis indicates significant flexibility due to the azepine ring’s saturated structure. The seven-membered ring adopts pseudo-chair conformations with an energy barrier of ~20–25 kJ/mol between conformers. Molecular modeling predicts that the triazole ring lies approximately 34° out-of-plane relative to the azepine moiety, while the phenolic substituent exhibits restricted rotation due to partial conjugation with the triazole π-system. This conjugation creates a near-coplanar arrangement between the phenol and triazole rings (dihedral angle <15°), potentially enhancing electronic delocalization across the triazole-phenol system. The phenolic hydroxyl forms no intramolecular hydrogen bonds with triazole nitrogens due to geometric constraints, but may form intermolecular H-bonds in solid-state packing or polar solvents [9]. Density Functional Theory (DFT) studies of analogous triazoloazepines suggest a dipole moment of ~3.5–4.2 Debye, indicating moderate polarity.
Table 2: Predicted Conformational Parameters of the Compound
Structural Feature | Conformational Property |
---|---|
Azepine Ring | Pseudo-chair conformation (energy barrier ~22 kJ/mol) |
Triazole-Phenol Dihedral | <15° (near coplanar) |
Triazole-Azepine Dihedral | ~34° (moderately twisted) |
Dominant Tautomer | 3H-[1,2,4]triazole |
Intramolecular H-bonding | Not geometrically favored |
logP (Predicted) | 2.1 ± 0.3 |
Structural modifications at the 3-position of the triazoloazepine scaffold significantly influence electronic and steric properties:
The phenol substitution balances moderate lipophilicity (predicted logP ~2.1) with hydrogen-bonding capacity (H-bond donor count=1, acceptor count=4), making it pharmacokinetically favorable for central nervous system targets compared to more polar (aniline, logP ~1.5) or less polar (aryl nitrile, logP ~2.8) analogues.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4